2-Chloro-N,N-dimethylpyridin-4-amine
Overview
Description
2-Chloro-N,N-dimethylpyridin-4-amine is an organic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a chlorine atom and two methyl groups.
Mechanism of Action
Target of Action
It is structurally similar to 4-dimethylaminopyridine (dmap), which is known to be a potent nucleophilic catalyst for acylation reactions .
Mode of Action
DMAP is known to strongly activate the nitrogen atom in its pyridine ring for nucleophilic substitution, significantly catalyzing the acylation/esterification reactions of sterically hindered and low-reactivity alcohols and amines/acids .
Action Environment
It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
Preparation Methods
The synthesis of 2-Chloro-N,N-dimethylpyridin-4-amine typically involves the chlorination of N,N-dimethylpyridin-4-amine. One common method includes the reaction of N,N-dimethylpyridin-4-amine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure the selective chlorination at the desired position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-Chloro-N,N-dimethylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of N,N-dimethylpyridin-4-amine.
Scientific Research Applications
2-Chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-N,N-dimethylpyridin-4-amine can be compared with other similar compounds such as:
N,N-Dimethylpyridin-4-amine: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains an additional chlorine atom, which can further influence its reactivity and applications.
2-(Chloromethyl)-N,N-dimethylpyridin-4-amine: Has a chloromethyl group instead of a chlorine atom, leading to different reactivity patterns.
These comparisons highlight the unique reactivity and applications of this compound in various chemical processes.
Properties
IUPAC Name |
2-chloro-N,N-dimethylpyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNSWBRZIOYGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450760 | |
Record name | 2-Chloro-4-(dimethylamino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59047-70-0 | |
Record name | 2-Chloro-4-(dimethylamino)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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